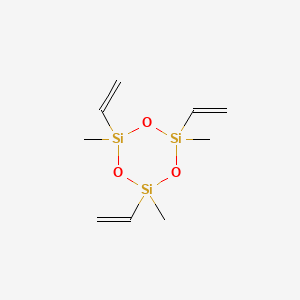

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Descripción

Research Significance of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (B147133) in Organosilicon Chemistry

This compound is a prominent organosilicon compound that holds considerable significance in both academic research and industrial applications. cfsilicones.com Its structure, a six-membered silicon-oxygen ring alternately substituted with reactive vinyl (–CH=CH₂) and stable methyl (–CH₃) groups, provides a unique combination of reactivity and stability. This dual functionality makes it a versatile building block for a wide array of materials.

The compound is a key monomer in the synthesis of specialized silicone polymers, including vinyl silicone rubbers and oils. cfmats.comsmolecule.com The presence of the strained cyclotrisiloxane (B1260393) ring allows it to undergo controlled ring-opening polymerization, while the vinyl groups offer sites for crosslinking and other chemical modifications. smolecule.com This reactivity is harnessed to produce polymers with enhanced thermal stability, desirable mechanical properties, and high crosslinking density, which are critical for high-performance materials in sectors like electronics, aerospace, and automotive industries. guidechem.com Furthermore, its ability to participate in cross-coupling reactions makes it a valuable reagent in organic synthesis for forming carbon-carbon bonds. gelest.com

Overview of Cyclotrisiloxane Monomer Research Paradigms

Cyclotrisiloxanes, such as hexamethylcyclotrisiloxane (B157284) (D₃) and its derivatives, are a cornerstone of silicone polymer chemistry. ntnu.no Research involving these strained ring systems primarily focuses on their propensity for ring-opening polymerization (ROP). ntnu.noresearchgate.net Unlike the less strained and more common cyclotetrasiloxanes (D₄), cyclotrisiloxanes undergo polymerization at a much faster rate, which can proceed under conditions that minimize side reactions, such as chain scrambling. nih.govmdpi.com

A major paradigm in this research area is "living" anionic ring-opening polymerization (AROP). smolecule.com This technique allows for the precise synthesis of polysiloxanes with controlled molecular weights, narrow polydispersity, and well-defined architectures, including block copolymers. ntnu.nogelest.com Researchers have extensively studied various initiators, from strong bases like potassium hydroxide (B78521) (KOH) to organolithium compounds and organic catalysts, to fine-tune the polymerization process. nih.govrsc.org Cationic ROP is also explored, though it can be more complex due to side reactions. researchgate.netmdpi.com The overarching goal of this research is to tailor polymer microstructures by controlling the polymerization of functionalized cyclotrisiloxane monomers, thereby enabling the design of advanced materials with specific properties. researchgate.netresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTLTBONLZSBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-81-9 | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1063229 | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3901-77-7, 68082-23-5 | |

| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3901-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003901777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosiloxanes, Me vinyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068082235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3901-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylvinyl cyclosiloxanes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (B147133) is a colorless or light yellowish transparent liquid. cfsilicones.comlookchem.com Its core structure is a cyclotrisiloxane (B1260393) ring composed of alternating silicon and oxygen atoms. Each silicon atom is bonded to one methyl group and one vinyl group, giving the molecule a unique reactivity profile.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈O₃Si₃ alfa-chemistry.com |

| Molecular Weight | 258.49 g/mol |

| CAS Number | 3901-77-7 |

| Appearance | Colorless or yellowish transparent liquid cfsilicones.comlookchem.com |

| Density | 0.967 g/cm³ lookchem.com |

| Boiling Point | 80°C at 20 mmHg gelest.comlookchem.com |

| Melting Point | <0°C lookchem.com |

| Refractive Index | 1.448 lookchem.com |

| Flash Point | >65°C lookchem.com |

| Vapor Pressure | 0.428 mmHg at 25°C lookchem.com |

Synthesis and Purification

The primary method for synthesizing 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane (B147133) involves the vinylation of 1,3,5-trimethylcyclotrisiloxane. This process typically uses a vinylating agent like vinylmagnesium bromide or vinyllithium (B1195746) to substitute hydrogen atoms on the methyl groups with vinyl groups.

The reaction is conducted under controlled conditions to ensure high selectivity and yield. Key parameters include:

Atmosphere : An inert atmosphere, such as nitrogen or argon, is essential to prevent side reactions caused by moisture and oxygen.

Solvent : Anhydrous solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are used to maintain a moisture-free environment.

Temperature : The reaction temperature is typically maintained between 60°C and 80°C.

Catalysts : Acidic or basic catalysts, such as potassium hydroxide (B78521), may be employed to facilitate the reaction.

Following synthesis, purification is crucial to remove unreacted precursors and byproducts. Common purification techniques include:

Fractional Distillation : This method separates compounds based on their different boiling points.

Vacuum Distillation : Used to purify thermally sensitive compounds by lowering their boiling point.

Column Chromatography : Employs non-polar solvents like hexane (B92381) to isolate the pure cyclic trimer from linear oligomers and other impurities.

Characterization techniques are then used to confirm the structure and purity of the final product. These include Nuclear Magnetic Resonance (¹H and ²⁹Si NMR) to verify the ring structure and the presence of vinyl and methyl groups, and Fourier Transform Infrared Spectroscopy (FTIR) to detect the characteristic Si-O-Si and vinyl functional groups.

Copolymerization and Advanced Polymeric Architectures from 1,3,5 Trivinyl 1,3,5 Trimethylcyclotrisiloxane

Anionic Copolymerization with Hexamethylcyclotrisiloxane (B157284) (D3)

Anionic ring-opening polymerization (AROP) is a powerful method for the controlled synthesis of polysiloxanes. When 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (B147133) (V3) is copolymerized with a non-functionalized cyclic siloxane like Hexamethylcyclotrisiloxane (D3), it allows for precise control over the resulting polymer's molecular weight, architecture, and the distribution of functional vinyl groups. acs.org This process is typically initiated by organolithium compounds, such as n-butyllithium, in a polar solvent like THF. acs.orgntnu.no The polymerization is considered "living" because the rate of propagation is significantly greater than that of termination or chain-transfer reactions, enabling the synthesis of well-defined polymer blocks. gelest.com

The living nature of the anionic copolymerization of V3 and D3 is leveraged to produce reactive blocks, which are essentially macromonomers with a controlled number of vinyl groups. acs.org These macromonomers serve as building blocks for more complex, highly branched polymeric structures. An ABx macromonomer, in this context, consists of a polymer chain (the "A" block) with reactive sites that can be coupled to form a branched structure with "x" number of arms ("B" blocks).

The synthesis strategy involves terminating the living polysiloxane chains, which possess a lithium silanolate end group, onto a reactive core containing multiple Si-Cl groups. acs.org This "grafting-onto" technique allows for the creation of multi-arm star polymers and other branched topologies. For instance, four-arm star copolymers have been successfully synthesized using (MeCl2SiCH2)2 as the core molecule. acs.org This approach enables the construction of advanced ABx architectures where the V3-derived vinyl groups are strategically placed within the polymer structure.

Precise control over the final polymer's vinyl content and molar mass is achieved by manipulating the initial monomer feed ratio and understanding the kinetics of the copolymerization. Kinetic studies of the V3 and D3 copolymerization in THF initiated by butyllithium (B86547) have revealed significantly different reactivity coefficients for the two monomers. acs.org

| Parameter | Value / Observation | Significance |

| Monomer | This compound (V3) | Provides reactive vinyl groups for cross-linking and functionalization. |

| Comonomer | Hexamethylcyclotrisiloxane (D3) | Non-functional siloxane unit, allows for spacing of vinyl groups. |

| Reactivity of V3 | High (kV3 = 17.8) acs.org | V3 is preferentially incorporated into the polymer chain first. |

| Reactivity of D3 | Low (kD3 = 0.036) acs.org | D3 is incorporated more slowly, primarily after V3 is consumed. |

| Resulting Structure | Gradient Copolymer | The concentration of vinyl groups is highest near the initiation point and decreases along the chain. acs.org |

| Control Mechanism | Monomer Feed Ratio | Adjusting the initial [V3]/[D3] ratio dictates the overall vinyl content and properties. |

Copolymerization with Fluorocarbon Monomers

The combination of organosilicon and fluorocarbon properties in a single material is desirable for applications requiring chemical inertness, thermal stability, and low dielectric constants. Copolymerization of this compound with fluorinated monomers provides a pathway to such hybrid materials. Research has shown that vinyl-substituted cyclosiloxanes like V3 can be readily copolymerized with fluorinated cyclosiloxanes, such as 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl) cyclotrisiloxane (B1260393) (D3F). nih.gov

Hot-Filament Chemical Vapor Deposition (HFCVD) is a solvent-free technique used to synthesize thin polymer films. In this process, precursor gases are passed over a resistively heated filament, which causes their thermal decomposition into reactive species that subsequently deposit and polymerize on a substrate. This method has been successfully used to create organosilicon films from precursors like Hexamethylcyclotrisiloxane (D3) at high deposition rates.

By introducing both a fluorocarbon precursor and an organosilicon precursor like this compound into the HFCVD reactor, it is possible to form fluorocarbon-organosilicon copolymer thin films. The filament temperature is a critical parameter that controls the structure and composition of the resulting film. The vinyl groups on the siloxane monomer provide sites for cross-linking, enhancing the mechanical and thermal stability of the deposited film.

| HFCVD Parameter | Typical Value | Purpose |

| Precursors | Organosilicon (e.g., D3, V3), Fluorocarbon | Provide the elemental basis for the copolymer film. |

| Filament Material | Tantalum | Resistively heated to high temperatures to induce precursor decomposition. |

| Filament Temperature | 800 - 1200°C | Controls the fragmentation of precursors and thus the film's chemical structure. |

| Reactor Pressure | ~300 mTorr | Influences the mean free path of reactive species and deposition uniformity. |

| Substrate Temperature | < 60°C (cooled) | Prevents thermal damage to the substrate and promotes film adhesion. |

Initiator-assisted copolymerization, often carried out as initiated Chemical Vapor Deposition (iCVD), is another technique for creating functional polymer films. In this process, an initiator species is introduced into the vapor phase along with the monomers. The initiator is selectively decomposed (often by the hot filament) to generate free radicals, which then initiate the polymerization of the monomers on the substrate surface. This method allows for polymerization to occur at lower substrate temperatures than thermally-driven CVD.

While the copolymerization of this compound specifically with fluorocarbon monomers via iCVD is not extensively detailed in the provided literature, the process is well-established for various vinyl monomers. The vinyl groups of the siloxane ring are susceptible to free-radical polymerization, making this a viable pathway for creating cross-linked fluorocarbon-organosilicon networks.

Copolymerization with Sulfur in Vapor-Phase Synthesis

The copolymerization of elemental sulfur with unsaturated organic monomers, a process often termed "inverse vulcanization," is a cost-effective method for creating high-sulfur-content polymers with unique optical and electrochemical properties. mdpi.com This process leverages the thermal ring-opening of the S8 crown ether into a reactive diradical polysulfane chain, which can then react with vinyl groups.

The vinyl functionalities of this compound make it a suitable comonomer for this reaction. Research on converting commercial vinyl-containing silicones into vitrimers using elemental sulfur demonstrates the feasibility of this copolymerization. rsc.org The reaction is typically carried out by heating elemental sulfur to induce vulcanization (e.g., 180°C) and then adding the vinyl-functional siloxane. rsc.org The reaction proceeds until a homogeneous, viscous solution is formed, indicating the successful incorporation of sulfur chains into the siloxane network. rsc.org This process consumes the vinyl groups and Si-H bonds, forming a stable copolymer. rsc.org

| Sulfur Content (wt%) | Reaction Time (at 180°C) | Observation |

| 5 | 90 min | Formation of a stable, homogeneous copolymer. rsc.org |

| 10 | 90 min | Formation of a stable, homogeneous copolymer. rsc.org |

| 15 | 60 min | Faster reaction; however, signs of sulfur depolymerization on the surface within 24 hours at room temperature. rsc.org |

Copolymerization with Photochromic Units

The incorporation of photochromic units into a polysiloxane network can impart light-responsive properties to the material, opening up applications in optical data storage, smart coatings, and photoregulated devices. While direct copolymerization of this compound with a photochromic comonomer is not extensively documented, the functional vinyl groups of V3 provide a versatile platform for the post-polymerization modification to introduce photochromic moieties.

One effective method for achieving this is through the thiol-ene "click" reaction. This reaction proceeds with high efficiency and selectivity between a thiol (-SH) and a vinyl (-CH=CH2) group, often under mild conditions with UV irradiation or a radical initiator. A polysiloxane copolymer containing V3 units can be synthesized first, leaving the vinyl groups available for subsequent reaction. A photochromic molecule, functionalized with a thiol group, can then be grafted onto the polysiloxane backbone.

General Reaction Scheme:

Copolymerization: Anionic ring-opening copolymerization of a cyclic siloxane monomer (e.g., hexamethylcyclotrisiloxane, D3) with this compound (V3) to produce a linear or branched polysiloxane with pendant vinyl groups.

Functionalization: Subsequent thiol-ene reaction of the vinyl-functionalized polysiloxane with a thiol-containing photochromic molecule (e.g., a spiropyran or diarylethene derivative).

This approach allows for precise control over the polymer architecture and the density of photochromic units along the polymer chain. The resulting photochromic polysiloxanes can exhibit reversible changes in their optical properties upon exposure to specific wavelengths of light.

| Reactant 1 | Reactant 2 | Reaction Type | Functional Group Introduced | Potential Application |

| Polysiloxane with pendant vinyl groups (from V3) | Thiol-functionalized photochromic molecule | Thiol-ene "click" reaction | Photochromic unit | Smart coatings, optical switches |

Synthesis of Highly Branched Polysiloxanes

The trifunctional nature of this compound is particularly advantageous for the synthesis of highly branched and hyperbranched polysiloxanes. These structures are of interest due to their unique rheological properties, high solubility, and large number of terminal functional groups compared to their linear counterparts.

A common strategy involves the anionic ring-opening copolymerization of V3 with a monofunctional cyclic siloxane monomer like hexamethylcyclotrisiloxane (D3). dur.ac.uk This approach allows for the creation of linear or lightly branched macromonomers with a controlled number of vinyl groups. These macromonomers can then be linked together in a subsequent step to form highly branched structures.

One method to achieve this linkage is through hydrosilylation, where the vinyl groups on the macromonomers react with a multifunctional hydrosilane crosslinker in the presence of a platinum catalyst. By controlling the stoichiometry of the reactants and the reaction conditions, the degree of branching can be tailored.

Another approach is to utilize the vinyl groups in a controlled polymerization technique that promotes branching, such as a "grafting-from" or "grafting-through" methodology. For instance, the vinyl groups can act as initiation or propagation sites for the growth of new polymer chains, leading to a dendritic or hyperbranched architecture.

| Monomers | Polymerization Method | Resulting Architecture | Key Features |

| This compound (V3) and Hexamethylcyclotrisiloxane (D3) | Anionic Ring-Opening Copolymerization followed by hydrosilylation | Highly Branched Polysiloxane | Controlled branching, high density of functional groups |

A study by Yilgor et al. demonstrated the synthesis of ABx type macromonomers by the anionic copolymerization of D3 and V3. These macromonomers, possessing Si-H and vinyl groups, were subsequently coupled via hydrosilylation to form highly branched polysiloxanes. The degree of branching was found to be dependent on the concentration and the vinyl content of the macromonomers. dur.ac.uk

Block Copolymer Synthesis

Block copolymers containing polysiloxane segments are of significant interest as they combine the desirable properties of silicones (e.g., low glass transition temperature, high gas permeability, biocompatibility) with those of other polymers. The synthesis of well-defined block copolymers often relies on living polymerization techniques, such as anionic ring-opening polymerization (AROP).

This compound can be employed in the synthesis of block copolymers in several ways. One method involves the sequential anionic polymerization of different cyclic siloxane monomers. For example, a living polysiloxane chain can be initiated from a first monomer, and then a second monomer, such as V3, can be added to grow a second block containing vinyl groups. This results in a diblock copolymer with one block being a conventional polysiloxane and the other being a vinyl-functionalized polysiloxane.

These vinyl-functionalized blocks can then be further modified, for example, by grafting other polymer chains via the vinyl groups, leading to more complex architectures like graft copolymers.

Alternatively, living anionic polymerization of V3 itself can be initiated to form a living polyvinylsiloxane block. gelest.com This living chain can then be used to initiate the polymerization of a different monomer, such as an acrylate (B77674) or a styrene, to form a block copolymer. However, controlling the living nature of the polymerization of V3 can be challenging due to the potential for side reactions involving the vinyl groups.

The synthesis of block copolymers containing polysiloxane segments has been demonstrated using anionic polymerization techniques with lithium-based catalysts to minimize equilibration reactions. osti.gov While this study focused on dimethylsiloxane and diphenylsiloxane blocks, the principles can be extended to incorporate vinyl-functionalized siloxane blocks derived from V3. The resulting block copolymers can self-assemble into various nanostructures, making them useful as thermoplastic elastomers, surfactants, or in nanolithography. osti.gov

| Polymerization Technique | Monomer Sequence | Resulting Copolymer | Potential Properties/Applications |

| Sequential Anionic Ring-Opening Polymerization | 1. Hexamethylcyclotrisiloxane (D3)2. This compound (V3) | Diblock Copolymer (PDMS-b-PVTMS) | Thermoplastic elastomer, functionalizable material |

Functionalization and Derivatization Strategies for 1,3,5 Trivinyl 1,3,5 Trimethylcyclotrisiloxane and Its Polymers

Introduction of End-Functionalized Chains

The synthesis of polymers from 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (B147133) can be controlled to introduce specific functional groups at the termini of the polymer chains. This end-functionalization is a powerful tool for creating well-defined macromolecular architectures, such as block copolymers, and for immobilizing the polymers onto surfaces. Methodologies for achieving end-functionalization are often adapted from controlled/living polymerization techniques.

Controlled/living radical polymerization (CLRP) methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymerization process. rsc.org By using functional initiators or terminating agents, a variety of functional groups can be incorporated at the chain ends. For instance, a hydroxyl-terminated polymer can be synthesized by using a hydroxyl-containing initiator. This terminal hydroxyl group can then be used in subsequent reactions, for example, to initiate the polymerization of another monomer to form a block copolymer.

Another approach involves the in-situ functionalization of the propagating polymer chain. For example, in neodymium-mediated coordinative chain transfer polymerization of dienes, epoxide compounds have been used to efficiently introduce hydroxyl functionalities at the chain ends. mdpi.com While this specific system is for polyisoprene, the principle of quenching a living polymerization with a functionalizing agent can be broadly applied to polymers derived from this compound, assuming a suitable living polymerization technique is employed.

Table 1: Strategies for the Introduction of End-Functionalized Chains

| Method | Approach | Potential Functional Groups |

|---|---|---|

| Controlled/Living Radical Polymerization (CLRP) | Use of functional initiators or terminating agents. | Hydroxyl, carboxyl, amino, azide |

| Anionic Ring-Opening Polymerization (AROP) | Quenching of living anionic centers with electrophilic functionalizing agents. | Silyl, carboxyl, epoxy |

Post-Polymerization Modification of Vinyl Groups

The pendant vinyl groups on the polymer backbone derived from this compound are reactive sites that can be chemically altered after polymerization. This post-polymerization modification allows for the introduction of a wide array of functional groups, thereby tuning the polymer's physical and chemical properties.

Hydrosilylation for Further Functionalization

Hydrosilylation is a versatile and highly efficient reaction for the modification of the vinyl groups. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group, typically catalyzed by a transition metal complex, most commonly based on platinum. mdpi.com This reaction can be used to graft a variety of molecules onto the polysiloxane backbone, provided they contain a Si-H moiety.

For example, a hydrosilane containing a fluorescent dye could be reacted with the vinyl-functionalized polysiloxane to create a fluorescently tagged polymer for imaging applications. Similarly, the introduction of hydrophilic groups via hydrosilylation can alter the solubility of the polymer, making it more compatible with aqueous environments. The efficiency and selectivity of the hydrosilylation reaction make it a powerful tool for creating functional polysiloxanes with tailored properties. mdpi.com

Table 2: Examples of Functionalization via Hydrosilylation

| Hydrosilane Reagent | Introduced Functionality | Potential Application |

|---|---|---|

| (3-Aminopropyl)triethoxysilane | Primary amine | Bioconjugation, surface adhesion |

| (3-Mercaptopropyl)trimethoxysilane | Thiol | Metal nanoparticle binding, crosslinking |

Selective Alkynyl Group Incorporation

The vinyl groups on the polymer can also serve as a platform for the introduction of other reactive functional groups, such as alkynes. While direct conversion of a vinyl group to an alkyne group on a polymer backbone is not a straightforward one-step process, multi-step reaction sequences can be envisioned.

Alternatively, a more direct approach would be the copolymerization of this compound with a comonomer that already contains a protected alkyne functionality. After polymerization, the protecting group can be removed to reveal the reactive alkyne.

Once incorporated, the alkynyl groups are extremely versatile handles for further functionalization via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, selective, and tolerant of a wide range of functional groups, allowing for the attachment of complex molecules, including biomolecules and fluorescent labels, under mild conditions.

Surface Functionalization using Thin Film Deposition

This compound is a valuable precursor for the deposition of thin functional films, a process that directly functionalizes a surface. Techniques such as initiated Chemical Vapor Deposition (iCVD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) utilize this monomer to create conformal polymer coatings on a variety of substrates. researchgate.net

In the iCVD process, the monomer and a radical initiator are introduced into a vacuum chamber. The initiator is thermally decomposed to generate radicals, which then initiate the polymerization of the monomer on the substrate surface. This solvent-free method allows for the deposition of uniform, high-purity polymer films with excellent control over thickness. avs.org The resulting poly(this compound) films can serve as dielectric layers in microelectronics or as barrier coatings. avs.org

PECVD is another technique used to deposit thin films from this compound. In this process, a plasma is used to activate the monomer, leading to its polymerization and deposition on the substrate. PECVD can be performed at lower temperatures than iCVD, making it suitable for temperature-sensitive substrates. The properties of the deposited films can be tuned by adjusting the plasma parameters.

These thin film deposition techniques offer a direct route to surface functionalization, creating surfaces with tailored properties such as hydrophobicity, dielectric constant, and biocompatibility. For instance, coatings derived from this monomer have been shown to exhibit antimicrobial properties and selective adsorption of oil, highlighting their potential in biomedical and environmental applications.

Table 3: Thin Film Deposition Techniques for Surface Functionalization

| Technique | Description | Advantages | Applications |

|---|---|---|---|

| Initiated Chemical Vapor Deposition (iCVD) | Vapor-phase polymerization initiated by thermally decomposed radicals. | Conformal coatings, high purity, controlled thickness. | Dielectric layers, barrier films, moisture barriers. avs.org |

Characterization and Analytical Techniques for 1,3,5 Trivinyl 1,3,5 Trimethylcyclotrisiloxane and Derived Polymeric Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (B147133). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of specific functional groups.

¹H NMR for Vinyl and Methyl Proton Analysis

Proton (¹H) NMR spectroscopy is used to identify and quantify the hydrogen atoms within the molecule, specifically those of the methyl and vinyl groups. The silicon-bonded methyl groups (Si-CH₃) produce a distinct, sharp singlet in the upfield region of the spectrum, confirming the presence of three equivalent methyl units. researchgate.net The vinyl group (–CH=CH₂) protons are more complex, appearing as multiplets in the downfield region due to electron-withdrawing effects from the silicon atom. researchgate.net The integration of these signals, which reveals the relative number of protons in each environment, is a key indicator of the molecule's structure. researchgate.net

| Functional Group | ¹H Chemical Shift (δ, ppm) | Description |

|---|---|---|

| Methyl Protons (Si-CH₃) | 0.1–0.3 | A sharp singlet indicating the protons on the three methyl groups. buaa.edu.cn |

| Vinyl Protons (-CH=CH₂) | 5.8–6.2 | A multiplet corresponding to the protons of the three vinyl groups. buaa.edu.cn |

²⁹Si NMR for Siloxane Backbone Analysis

Silicon-29 (²⁹Si) NMR spectroscopy provides direct insight into the siloxane backbone of the molecule. This technique is highly sensitive to the bonding environment of the silicon atoms. For this compound, the ²⁹Si NMR spectrum typically shows a single resonance, which is characteristic of silicon atoms within a six-membered cyclotrisiloxane (B1260393) ring. researchgate.net This confirms the cyclic nature of the monomer's backbone. researchgate.net Some analyses may show distinct resonances for silicon atoms bonded to methyl versus vinyl groups, providing further structural detail. buaa.edu.cn

| Silicon Environment | ²⁹Si Chemical Shift (δ, ppm) | Description |

|---|---|---|

| Cyclotrisiloxane Ring | -29 to -33 | A single resonance confirming the six-membered ring structure. researchgate.net |

| Si-O-Si | -22 | Resonance attributed to the siloxane linkage. buaa.edu.cn |

| Si-CH₃ | -34 | Resonance attributed to silicon atoms bonded to methyl groups. buaa.edu.cn |

Application in Purity Assessment and Structural Elucidation

Together, ¹H and ²⁹Si NMR are powerful tools for confirming the identity and assessing the purity of this compound. The precise chemical shifts and integration ratios in the ¹H NMR spectrum, combined with the characteristic resonance of the ²⁹Si NMR spectrum, provide a comprehensive spectroscopic signature of the molecule. researchgate.net These techniques are used to verify the alternating pattern of methyl and vinyl substituents and to confirm the successful formation of the cyclotrisiloxane ring during synthesis, ensuring minimal formation of undesired linear oligomers. researchgate.netsciprofiles.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups and analyze chemical bonding within a molecule. By measuring the absorption of infrared radiation, FTIR can detect the characteristic vibrational frequencies of specific bonds, offering valuable information about molecular structure and chemical changes during reactions.

Analysis of Functional Group Presence and Conversion

The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The strong stretching of the Si-O-Si bond in the cyclotrisiloxane ring is a prominent feature. Additionally, specific peaks correspond to the methyl and vinyl groups attached to the silicon atoms.

During polymerization, the conversion of the monomer can be monitored by observing the change in intensity of the absorption bands associated with the vinyl group. The disappearance or reduction of the C=C stretching peak is a direct indication that the vinyl groups have reacted, leading to the formation of the polymer network.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Si-O-Si | 1020–1074 | Stretching researchgate.net |

| Si-CH₃ | 1260 | Deformation researchgate.net |

| Si-CH₃ | 789–796 | Rocking and Si-C Stretching researchgate.net |

| C=C (Vinyl) | 1597 | Stretching researchgate.net |

| =C-H (Vinyl) | 958 | Bending (Out-of-plane) researchgate.net |

Structural Changes during Thermal Annealing

Thermal annealing is a post-polymerization process used to enhance the properties of the resulting polymeric material. This heat treatment can induce further cross-linking, relaxation of polymer chains, and potential chemical degradation. FTIR spectroscopy is a valuable technique for monitoring the structural changes that occur during this process.

By comparing the FTIR spectra before and after thermal annealing, researchers can identify changes in the polymer's chemical structure. For instance, a decrease in the intensity of any remaining vinyl group peaks would suggest further curing or cross-linking. Conversely, the appearance of new absorption bands, such as broad peaks in the hydroxyl (O-H) region (~3400 cm⁻¹) or carbonyl (C=O) peaks (~1700 cm⁻¹), could indicate thermal-oxidative degradation of the polymer. Analysis of the Si-O-Si and Si-C bands can also provide insight into the stability and rearrangement of the siloxane backbone at elevated temperatures.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers. This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules are retained longer within the porous column packing material.

Determination of Molecular Weight Distribution and Dispersity

GPC/SEC is instrumental in characterizing polymers synthesized from this compound, providing key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI value is a crucial indicator of the breadth of the molecular weight distribution. A PDI value close to 1.0 signifies a narrow distribution, indicating a high degree of control over the polymerization process, which is often desirable for achieving specific material properties.

For instance, anionic ring-opening polymerization of this compound can yield polymers with a narrow polydispersity. Research has shown that such controlled polymerization techniques can produce triblock copolymers with PDI values ranging from 1.02 to 1.10, indicating a nearly monodisperse or narrow molecular weight distribution. researchgate.net

| Polymer Sample | Number-Average Molecular Weight (Mn) | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Polymerization Method |

|---|---|---|---|---|

| Poly(this compound) Copolymer Block 1 | Not Specified | Not Specified | 1.02 | Ring-Opening Polymerization |

| Poly(this compound) Copolymer Block 2 | Not Specified | Not Specified | 1.10 | Ring-Opening Polymerization |

This interactive table showcases typical polydispersity index values for copolymers derived from this compound, highlighting the narrow molecular weight distribution achievable through controlled polymerization methods. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.

For polymeric films derived from this compound, such as those produced by initiated Chemical Vapor Deposition (iCVD), XPS is essential for verifying the chemical integrity and purity of the surface. Analysis of pristine pV3D3 films reveals the expected elemental composition of Carbon (C), Oxygen (O), and Silicon (Si). The atomic concentrations of these elements are crucial for confirming that the polymer structure is maintained during the deposition process and for studying the effects of any subsequent surface modifications, such as plasma etching.

| Element | Atomic Concentration (%) in Pristine pV3D3 Film |

|---|---|

| C (Carbon) | 52.4 |

| O (Oxygen) | 28.1 |

| Si (Silicon) | 19.5 |

This interactive table presents the surface elemental composition of a pristine poly(this compound) thin film as determined by XPS, providing a baseline for the material's surface chemistry. researchgate.net

High-resolution scans of the C 1s and Si 2p regions provide further insight into the chemical bonding environments. For pV3D3, the C 1s spectrum can be deconvoluted to identify C-Si, C-C, and C-H bonds, while the Si 2p spectrum confirms the presence of the characteristic O-Si-O backbone of the cyclosiloxane ring.

Electron Microscopy Techniques

Electron microscopy techniques are vital for visualizing the surface topography and internal structure of polymeric materials at high resolution.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of a sample's surface. For polymeric thin films derived from this compound, SEM analysis is critical for assessing film quality. Studies on pV3D3 films deposited via iCVD show that the surfaces are typically smooth, uniform, and free of defects such as pinholes or cracks, which is a critical requirement for their use as dielectric layers in electronic devices. utm.md

Cross-sectional SEM allows for the direct measurement of film thickness, which is a key parameter to control during fabrication. This technique involves fracturing the substrate on which the film is deposited and imaging the exposed cross-section. rsc.org

High-Resolution Transmission Electron Microscopy (HR-TEM)

High-Resolution Transmission Electron Microscopy (HR-TEM) provides even greater magnification than SEM, enabling the visualization of the material's internal structure at the nanoscale. Cross-sectional TEM images of pV3D3 films can reveal details about the film's internal morphology and the interface between the polymer and the substrate. For instance, bright-field and dark-field TEM imaging can be used to identify the presence of any distinct layers or nanostructures within the film. researchgate.net Energy-dispersive X-ray spectroscopy (EDS) mapping in conjunction with TEM can also be used to visualize the distribution of elements, such as silicon, throughout the film's cross-section. researchgate.net

Thermal Analysis Methods

Thermal analysis methods are used to study the physical and chemical properties of materials as they are heated or cooled. These techniques are essential for determining the operational temperature limits and thermal stability of polymeric products derived from this compound.

While extensive experimental data on the thermal degradation of pV3D3 is not widely published, atomistic molecular dynamics simulations have been conducted to predict its thermomechanical properties. These simulations are crucial for understanding the material's behavior at a molecular level. One key parameter determined from such simulations is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. For pV3D3, the simulated glass transition temperature provides an estimate of the upper-temperature limit for its application in flexible electronics. researchgate.net It is also known from safety data that the monomer can undergo hazardous polymerization at temperatures above 150°C. gelest.com

| Thermal Property | Value | Method |

|---|---|---|

| Glass Transition Temperature (Tg) of pV3D3 | ~138 °C (411 K) | Atomistic Molecular Dynamics Simulation |

| Hazardous Polymerization Temperature of Monomer | > 150 °C | Safety Data Sheet |

This interactive table summarizes key thermal properties of this compound and its derived polymer, pV3D3, based on simulation and safety data. researchgate.netgelest.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a material as a function of temperature or time in a controlled atmosphere. This method is paramount for determining the thermal stability of polymers. mdpi.com The analysis provides critical data points, including the onset of decomposition and the temperature of maximum degradation rate, which are indicative of the material's performance at elevated temperatures. scispace.com

Polymers derived from this compound, such as poly(1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane) (pV3D3), are known to form robust thermoset materials. TGA is employed to quantify the exceptional thermal stability of these crosslinked siloxane networks. The resulting data confirms their suitability for high-temperature applications, such as dielectric layers in microelectronics. A typical TGA analysis involves heating a small sample at a constant rate and recording the weight loss as volatile components are produced during thermal degradation.

Table 1: Illustrative TGA Data for a V3D3-Derived Thermoset Polymer

| Parameter | Value | Description |

|---|---|---|

| Onset Decomposition (Tonset) | > 400°C | The temperature at which significant thermal degradation begins. |

| Peak Decomposition (Tmax) | ~ 450°C | The temperature at which the rate of mass loss is at its maximum. |

Note: This data is representative and values can vary based on specific polymer structure and curing conditions.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. researchgate.net This analysis is used to detect and characterize thermal transitions in a material, such as the glass transition, melting, and crystallization. kinampark.com

For the highly crosslinked thermoset polymers produced from this compound, DSC is primarily used to determine the glass transition temperature (Tg). The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter as it defines the upper service temperature of the material. Unlike thermoplastic polymers, a highly crosslinked thermoset like pV3D3 will not exhibit a melting peak. The DSC thermogram will instead show a step-like change in the heat flow at the glass transition region.

Table 2: Representative DSC Finding for a pV3D3 Polymer

| Property | Value Range | Significance |

|---|

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds without decomposition. birchbiotech.com It is an indispensable tool for assessing the purity of the this compound monomer before its use in polymerization.

For quality control, GC coupled with a flame ionization detector (FID) is specifically utilized to quantify impurities. This process ensures that the monomer meets strict purity requirements, as the presence of contaminants, such as residual silanol (B1196071) compounds, can adversely affect the polymerization process and the final properties of the derived polymer. The monomer is vaporized and passed through a column, where different components are separated based on their physical and chemical properties, allowing for precise quantification.

Table 3: Typical GC Purity Analysis of this compound Monomer

| Compound | Retention Time (min) | Area % | Specification |

|---|---|---|---|

| This compound | 5.4 | 99.5% | ≥ 99.0% |

| Residual Silanols | 2.1 | < 0.5% | ≤ 0.5% |

Note: Retention times and percentages are for illustrative purposes and depend on the specific GC method employed.

Nanoindentation for Mechanical Property Assessment

Nanoindentation is an advanced mechanical testing technique used to probe the properties of materials at the nanoscale. ijeast.com It is particularly valuable for characterizing thin polymer films, where conventional bulk testing methods are impractical. opticaldynamics.comdownloadmaghaleh.com The technique involves indenting the material with a precisely shaped tip while continuously measuring the applied load and penetration depth. ijeast.com

Table 4: Example Nanoindentation Data for a V3D3-Derived Polymer Thin Film

| Property | Value | Unit | Description |

|---|---|---|---|

| Reduced Modulus (Er) | 5.5 | GPa | A measure of the material's stiffness, accounting for both the film and indenter. |

Note: Values are representative and can be influenced by factors such as film thickness, substrate effects, and indentation depth.

Structure Property Relationships in Polymeric Systems Derived from 1,3,5 Trivinyl 1,3,5 Trimethylcyclotrisiloxane

Influence of Crosslinking Density on Material Characteristics

The presence of three reactive vinyl groups on the cyclotrisiloxane (B1260393) ring of the V3D3 monomer is a defining structural feature that enables the formation of polymers with a high crosslinking density. This density is a critical determinant of the final material's properties. During polymerization, these vinyl groups participate in addition reactions, creating a tightly bound, three-dimensional siloxane network. researchgate.net

The high number of crosslinks severely restricts the mobility of the polymer chains. rug.nl This restricted motion enhances thermal stability and mechanical strength compared to linear or loosely crosslinked polymers. rug.nl For instance, the crosslinking potential of V3D3 is higher than that of monomers with fewer reactive sites, such as 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4), which contributes to the superior thermal stability of pV3D3. In general, increasing crosslink density in amorphous polymers leads to higher strength and a higher Young's modulus, but also lower fracture strain. nih.gov This trade-off is fundamental to the behavior of densely crosslinked systems, where a tough-brittle transition is often observed around the glass transition temperature (Tg). rug.nl The interconnected network also imparts significant resistance to solvents and chemicals, as the structure limits the ability of solvent molecules to penetrate and dissolve the polymer. youtube.com

Thermal Stability and Degradation Behavior

Polymers derived from 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (B147133) exhibit notable thermal stability, a direct consequence of their highly crosslinked siloxane framework. Research has shown that pV3D3 films are stable up to 400°C. One study documented a thickness retention of 99.25% after the material was annealed for two hours at 400°C in a nitrogen atmosphere, underscoring its resilience at elevated temperatures. researchgate.net

The degradation of pV3D3 at higher temperatures involves a multi-stage process. As temperatures rise from 400°C to 550°C, the Si-CH3 bonds begin to break. researchgate.net At temperatures between 600°C and 700°C, the destruction of the methyl groups becomes more comprehensive. researchgate.net This process can lead to the formation of silicon dioxide and the release of organic acid vapors, particularly if uncontrolled polymerization occurs at temperatures above 150°C. The ultimate degradation product is often an amorphous Si–O–Si network, resembling silicate (B1173343) glass. researchgate.net

| Property | Value | Conditions | Source |

|---|---|---|---|

| Thermal Stability Threshold | Up to 400°C | - | |

| Thickness Retention | 99.25% | 2 hours at 400°C under N2 | researchgate.net |

| Hazardous Polymerization | Above 150°C | - | |

| Degradation Onset (Si-CH3 bonds) | 400°C - 550°C | Annealing | researchgate.net |

Mechanical Properties of Derived Films and Rubbers

The mechanical characteristics of pV3D3 are intrinsically linked to its densely crosslinked structure, which provides a unique combination of stiffness and flexibility. These properties can be further tuned through post-deposition treatments like thermal annealing. researchgate.netresearchgate.net

The Young's modulus, a measure of stiffness, for pV3D3 films reflects a balance between rigidity and flexibility suitable for applications in soft electronics. Molecular dynamics simulations have estimated the Young's modulus to be approximately 2.5 GPa. Experimental results for pristine films deposited via chemical vapor deposition show an elastic modulus of around 5 GPa. researchgate.net These films also demonstrate considerable flexibility, withstanding tensile strains of up to 4%. rug.nl The mechanical properties are heavily influenced by the glass transition temperature (Tg), with the material behaving as a rubbery solid near room temperature. researchgate.netrug.nl

| Property | Value | Method | Source |

|---|---|---|---|

| Young's Modulus | ~2.5 GPa | Molecular Dynamics Simulation | |

| Elastic Modulus (Pristine Film) | 5 GPa | Experimental (Nanoindentation) | researchgate.net |

| Maximum Tensile Strain | Up to 4% | Experimental | rug.nl |

The hardness of pV3D3 is directly related to the degree of structural connectivity within the polymer network. For a pristine, as-deposited film, the hardness is reported to be approximately 0.11 GPa to 0.39 GPa. researchgate.netresearchgate.net This property can be significantly enhanced through processes that increase the formation of the Si-O-Si network. researchgate.net

Thermal annealing, for example, promotes the condensation of proximal Si-OH groups, strengthening the film and increasing its hardness. researchgate.net One study reported that an annealed sample achieved a hardness of 0.527 GPa. researchgate.net Similarly, ion bombardment can convert the polymer into an amorphous Si-O-Si structure, with hardness values reaching up to 6 GPa, which is comparable to that of silicate glasses. researchgate.net This demonstrates that the mechanical integrity of the material is highly dependent on the processing conditions that govern the final network topology. researchgate.netresearchgate.net

| Film Condition | Hardness (GPa) | Source |

|---|---|---|

| Pristine | 0.11 - 0.39 | researchgate.netresearchgate.net |

| Annealed (10-40 duty cycle) | 0.527 | researchgate.net |

| After High Si Fluence | ~6 | researchgate.net |

| Etched | 0.45 | researchgate.net |

Dielectric Performance and Electrical Insulation

Polymers derived from V3D3 possess excellent electrical insulating properties, which makes them highly suitable for use as dielectric materials in modern electronics. utm.md The solvent-free nature of deposition techniques like initiated chemical vapor deposition (iCVD) results in high-purity films with low defect densities, which is critical for achieving high dielectric breakdown strength. utm.mdutm.md

In the semiconductor industry, there is a persistent demand for materials with a low dielectric constant (low-k) to reduce signal delay, minimize power consumption, and prevent crosstalk in integrated circuits. rug.nl pV3D3 has emerged as a promising candidate in this area. researchgate.net

The material exhibits a low dielectric constant, with reported values ranging from 2.55 to 3.2. researchgate.net This performance is attributed to the retention of the cyclic siloxane structure during polymerization. researchgate.net Furthermore, pV3D3 films demonstrate exceptionally low leakage current densities. Values as low as 10⁻⁷ A/cm² at an electric field of 4 MV/cm have been reported. For films annealed at 450°C, the leakage current can be even lower, around 5 × 10⁻¹¹ A/cm² at 700 kV/cm, due to the removal of residual silanols and other impurities. researchgate.net These properties, combined with a large energy gap of over 8 eV, make pV3D3 a versatile insulating layer for a variety of next-generation electronic devices, including flexible transistors and 3D integrated circuits. rug.nl

| Property | Value | Conditions / Notes | Source |

|---|---|---|---|

| Dielectric Constant (k) | 2.8 - 3.2 | - | |

| Dielectric Constant (k) | 2.55 - 2.9 | For annealed films | researchgate.net |

| Leakage Current Density | ~10⁻⁷ A/cm² | At 4 MV/cm | |

| Leakage Current Density | ~5 × 10⁻¹¹ A/cm² | Annealed at 450°C, at 700 kV/cm | researchgate.net |

| Energy Gap | >8 eV | - | rug.nl |

Leakage Current Density and Breakdown Strength

Polymers derived from this compound, specifically poly(1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane) (pV3D3), exhibit excellent electrical insulation properties. researchgate.net These characteristics are crucial for their application as dielectric materials in electronic devices. researchgate.netsilfluosilicone.com The robust, cross-linked siloxane network contributes to a high breakdown strength and low leakage current density.

Research has demonstrated that pV3D3 films have a low leakage current density of approximately 10⁻⁷ A/cm² at an electric field of 4 MV/cm. This indicates a strong resistance to current flow when a voltage is applied, a key requirement for an effective insulator. youtube.com The material also possesses a high breakdown strength, which is the maximum electric field it can withstand without losing its insulating properties. youtube.com The combination of these properties makes pV3D3 a suitable candidate for gate dielectrics and insulating layers in flexible, next-generation electronics. researchgate.net

Table 1: Electrical Properties of pV3D3 Films

| Property | Value | Applied Electric Field |

|---|---|---|

| Leakage Current Density | ~10⁻⁷ A/cm² | 4 MV/cm |

| Dielectric Performance | High Breakdown Strength | Not Specified |

| Energy Gap | >8 eV | Not Applicable |

Relationship between Filament Temperature and Polymer Structure in CVD

The structure of organosilicon polymer films synthesized via Chemical Vapor Deposition (CVD) is significantly influenced by the filament temperature during the deposition process. scispace.comnih.gov Techniques like initiated Chemical Vapor Deposition (iCVD) and hot-wire CVD (HWCVD) utilize heated filaments to decompose precursor gases into reactive species that subsequently form the polymer film. scispace.comacs.org

In the iCVD synthesis of pV3D3, the use of a free-radical-generating initiator allows for polymer formation at filament temperatures as low as 250°C. researchgate.net These mild conditions are crucial for preserving the chemical integrity of the monomer. Studies show that the siloxane ring moieties of the this compound monomer are retained within the final polymer structure when deposited at lower temperatures. However, filament temperatures of 600°C or higher result in damage to this critical ring structure. researchgate.net

For HWCVD of other cyclic siloxane precursors, such as hexamethylcyclotrisiloxane (B157284) (D3) and octamethylcyclotetrasiloxane (B44751) (D4), filament temperature also controls the film structure. As the filament temperature is increased from 800 to 1200°C, changes in the incorporation of ring structures versus linear, unstrained structures are observed in the resulting films.

Table 2: Effect of Filament Temperature on pV3D3 Structure in iCVD

| Filament Temperature | Effect on Siloxane Ring Moiety |

|---|---|

| < 600°C | Siloxane ring structure is retained |

| ≥ 600°C | Damage to the siloxane ring structure occurs |

Impact of Vinyl Content on Branching Degree

The vinyl groups present in this compound and related siloxane monomers are the primary sites for cross-linking and polymerization, and their concentration directly influences the degree of branching in the resulting polymer. hengdasilane.com The introduction of a small amount of vinyl siloxane into a dimethyl siloxane copolymer significantly improves the vulcanization process and the properties of the final product. iotachem.com

The content of methyl vinyl siloxane units has a substantial effect on the vulcanizate's properties. While a sufficient amount is needed for effective cross-linking, an excessively high vinyl content (up to 0.5% molar fraction) can reduce the heat resistance of the resulting silicone rubber, indicating a change in the polymer network structure. iotachem.com In the iCVD process using this compound, a highly cross-linked matrix is formed where over 95% of the monomer's vinyl groups have reacted to create linear polymerized hydrocarbon chains, demonstrating the high reactivity of these groups in forming the polymer backbone. researchgate.net

Furthermore, the precise placement of vinyl groups on a silicone chain allows for the controlled growth of dense, dendron-like branches through iterative hydrosilylation and protio-reductive (PR) cycles. mdpi.com This highlights the fundamental role of vinyl content in creating polymers with varying degrees of branching, from linear chains to complex, highly branched structures. mdpi.comdntb.gov.ua

Table 3: Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | V3D3, VTMT |

| Poly(1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane) | pV3D3 |

| Hexamethylcyclotrisiloxane | D3 |

| Octamethylcyclotetrasiloxane | D4 |

| Tert-butyl peroxide | |

| Poly(methyl-vinyl)siloxane | |

| 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane | V4 |

Advanced Applications and Material Science Perspectives

Polymeric Precursors for Engineering Ceramics (PDCs)

Polymer-derived ceramics (PDCs) are a class of materials that offer a versatile route to producing ceramics with tailored properties and complex shapes. researchgate.net pV3D3, derived from 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (B147133), serves as an effective preceramic polymer. researchgate.netresearchgate.net This approach is especially promising for creating wear-resistant coatings that protect materials like metals and carbon-carbon composites from corrosion and oxidation. researchgate.netresearchgate.net A key advantage of using pV3D3 as a PDC precursor is the potential to overcome the high pyrolysis temperatures typically required for ceramic formation, which often limits the choice of substrate materials to those with high melting points. researchgate.netresearchgate.net Upon pyrolysis at 900°C, pV3D3 transforms into a Silicon Oxycarbide (SiOC) ceramic phase.

Initiated Chemical Vapor Deposition (iCVD) is a solvent-free, vapor-phase technique used to synthesize high-purity, conformal polymer thin films. researchgate.net This method is particularly advantageous for creating PDC precursor coatings from this compound. researchgate.netresearchgate.net The iCVD process avoids issues common in solution-based methods, such as dewetting and pinhole defects, and allows for grafting that improves adhesion to the substrate. researchgate.net

In the iCVD process, polymerization is started when an initiator molecule is thermally broken down into radical species. These radicals react with the vinyl groups of the this compound monomer. researchgate.net The reaction propagates along the vinyl bonds, resulting in a polymer with a hydrocarbon backbone and the original siloxane rings attached as pendant groups. researchgate.net This technique provides precise, nanometer-scale control over the thickness of the resulting pV3D3 film. researchgate.net

The conversion of the pV3D3 precursor film into a ceramic involves a thermal annealing process that fundamentally alters its chemical structure and network topology. researchgate.net Research has proposed a three-stage mechanism for this transformation, which is characterized by significant changes in the siloxane moieties. researchgate.netresearchgate.net As the annealing temperature increases, the connectivity number within the material's structure rises, which is strongly correlated with improvements in its physical properties. researchgate.net

The evolution of the material's properties with annealing is significant. For instance, pV3D3 films annealed at 850°C exhibit hardness values at least 14.6% higher than previously reported PDCs synthesized below 1100°C. researchgate.net Furthermore, the thermal conductivity of the material can be substantially enhanced, reaching up to 1.02 W/(mK) with an annealing temperature as low as 700°C. researchgate.net Fourier-transform infrared spectroscopy (FTIR) is used to track these structural changes, with the pristine pV3D3 film showing a characteristic asymmetric stretching of Si-O-Si at 1003 cm⁻¹. researchgate.net

| Annealing Temperature | Resulting Ceramic Phase | Hardness | Thermal Conductivity | Key Structural Feature |

|---|---|---|---|---|

| 700°C | SiOC | - | Up to 1.02 W/(mK) researchgate.net | Increased network connectivity researchgate.net |

| 850°C | SiOC | >14.6% higher than typical PDCs synthesized <1100°C researchgate.net | - | Enhanced structural connectivity researchgate.net |

| 900°C | SiOC | 8–10 GPa | - | Fully formed ceramic network |

Microelectronics and Dielectric Layers

In the field of microelectronics, the continuous drive for miniaturization and enhanced performance necessitates the development of advanced materials with specific dielectric properties. researchgate.net Poly(this compound) has emerged as a promising candidate for creating insulating layers with a low dielectric constant (low-k). researchgate.net Its versatility makes it suitable for a range of applications, from insulating layers in through-silicon vias (TSVs) to components in next-generation flexible electronics. researchgate.net

The iCVD process enables the deposition of pV3D3 as highly uniform, conformal films, which is critical for fabricating complex, high-aspect-ratio microelectronic structures. researchgate.net This solvent-free method ensures that the polymer coating evenly covers intricate topographies without the defects associated with liquid-phase deposition. researchgate.net The ability to control film thickness at the nanometer level is another key advantage. researchgate.net An example of its application is as an artificial solid electrolyte interphase (SEI) on silicon anodes in lithium-ion batteries, where a 25 nm pV3D3 film was shown to improve the initial coulombic efficiency by 12.9% and capacity retention over 100 cycles by 64.9%. researchgate.net

Traditional dielectric materials like silicon dioxide are often brittle and require high processing temperatures, making them incompatible with the flexible substrates used in organic and flexible electronics. researchgate.net pV3D3, synthesized via iCVD, provides a compelling alternative. researchgate.net It combines the necessary electrical insulation with mechanical flexibility, possessing a Young's modulus of approximately 2.5 GPa, which strikes a balance between rigidity and the pliability needed for soft electronics. Furthermore, it exhibits a low leakage current density of 10⁻⁷ A/cm² at an electric field of 4 MV/cm, making it an effective insulator for these demanding applications.

pV3D3 has been successfully implemented as a tunneling dielectric layer (TDL) in organic flash memory devices. researchgate.net Its low dielectric constant (k ≈ 2.2) is particularly advantageous in this context. researchgate.net In a typical flash memory architecture, the TDL is paired with a high-k blocking dielectric layer (BDL). researchgate.net This low-k/high-k combination enhances the gate coupling ratio, a critical parameter for memory performance. researchgate.net The low dielectric nature of the pV3D3 TDL allows a greater portion of the applied electric field to drop across it during programming operations. This facilitates efficient Fowler-Nordheim-like charge tunneling through the TDL while simultaneously minimizing charge leakage through the BDL, leading to reliable memory function. researchgate.net

| Property | Value | Application Relevance |

|---|---|---|

| Dielectric Constant (k) | ~2.2 researchgate.net | Low-k insulator, ideal for TDLs in flash memory and reducing crosstalk. researchgate.net |

| Leakage Current Density | 10⁻⁷ A/cm² (at 4 MV/cm) | Excellent insulating properties for gate dielectrics. |

| Young's Modulus | ~2.5 GPa | Provides mechanical flexibility for use in organic and flexible electronics. |

Fabrication of Vinyl Silicone Rubbers and Oils

This compound is a primary raw material in the synthesis of various organosilicon compounds, most notably vinyl silicone fluids, rubbers, and resins. cfsilicones.comcfmats.com The presence of vinyl functional groups makes it an ideal monomer and crosslinking agent. cfsilicones.com

The fabrication process typically involves ring-opening polymerization, where the cyclic siloxane ring is opened to form long-chain linear or branched silicone polymers. cfmats.com The vinyl groups along the polymer backbone are crucial for the subsequent vulcanization (crosslinking) process, typically via a hydrosilylation reaction. This crosslinking transforms the viscous liquid polymer into a durable, elastic solid, characteristic of silicone rubber. The reactivity of the vinyl groups and the flexibility of the siloxane backbone impart the final materials with properties such as high thermal stability, resistance to UV aging, and consistent performance across a wide range of temperatures. cfsilicones.com

Antimicrobial Coatings and Bio-Applications

Polymers derived from this compound, often referred to as poly(V3D3), are being explored for their potential in biomedical applications, including antimicrobial coatings. google.comtue.nl A key method for creating these functional surfaces is initiated Chemical Vapor Deposition (iCVD), a solvent-free technique that allows for the conformal coating of thin polymer films onto various substrates. acs.org

One approach involves copolymerizing this compound with other monomers to create specialized coatings. For instance, it can be used as a cross-linker with polyvinylpyrrolidone (poly(VP)), a material known for its anti-biofouling properties. acs.org While poly(VP) is highly effective, its water solubility limits its use. By incorporating V3D3 as a cross-linker during the iCVD process, an insoluble yet hydrophilic copolymer film is formed that is highly effective at preventing bacterial adhesion and subsequent biofilm formation. acs.org

Coatings derived from this compound have demonstrated significant efficacy in inhibiting the growth of pathogenic bacteria. The polymerization of V3D3 via iCVD can create surfaces that actively kill bacteria. Research has shown these coatings to be highly effective against both gram-negative and gram-positive bacteria. researchgate.net

Detailed studies have quantified this antimicrobial action, showing rapid and substantial reduction in viable bacteria upon contact. For example, a coating applied to fabric was found to be highly effective against Escherichia coli, achieving a greater than 99.99% kill rate within just two minutes. researchgate.net

| Bacterium | Type | Coating Efficacy | Time | Source |

|---|---|---|---|---|

| Escherichia coli | Gram-Negative | >99.99% (4 log) reduction | 2 minutes | researchgate.net |

| Escherichia coli | Gram-Negative | >99.9999% (6 log) reduction | 60 minutes | researchgate.net |

| Bacillus subtilis | Gram-Positive | Most effective at 120 µg/cm² coating | Not Specified | researchgate.net |

For materials intended for biomedical applications, biocompatibility is a critical factor. Polymers based on this compound have shown promise in this area. google.comtue.nl These materials are being investigated for their suitability in applications such as biomedical devices, BioMEMs (Bio-Micro-Electro-Mechanical Systems), and neuroprosthetic devices. google.comtue.nl The development of block copolymers using this monomer offers a pathway to create materials with improved biocompatibility and fouling resistance, which are essential for devices that come into contact with biological tissues and fluids. google.com

Environmental Applications (e.g., Oil Spill Cleanup)

The unique surface properties of polymers derived from this compound make them highly suitable for environmental remediation, particularly for oil spill cleanup. mdpi.comuni-kiel.de By creating superhydrophobic (highly water-repellent) and oleophilic (oil-attracting) surfaces, these materials can effectively separate oil from water.

One method involves using the iCVD technique to co-polymerize V3D3 with a fluoropolymer, resulting in a stretchable, superhydrophobic surface. mdpi.com Another approach involves over-coating a surface of titanium dioxide and silver with a thin layer of poly-V3D3. uni-kiel.de This creates a functional surface that demonstrates high selective adsorption of oil while simultaneously exhibiting extreme repellency to water. uni-kiel.de This property allows for the efficient collection of oil from water surfaces. mdpi.com

| Application | Fabrication Method | Key Finding | Source |

|---|---|---|---|